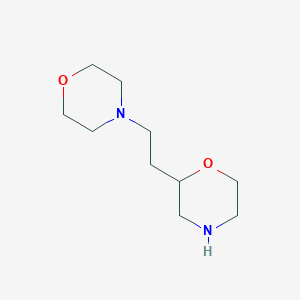
2-(2-Morpholinoethyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Morpholinoethyl)morpholine is an organic compound that features a morpholine ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Morpholinoethyl)morpholine typically involves the reaction of morpholine with ethyl acrylate through a Michael addition reaction. The reaction is carried out in the presence of a catalyst such as ferric chloride (FeCl3) in an aqueous medium. The resulting product is then subjected to further reactions to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound can be achieved through the dehydration of diethanolamine with concentrated sulfuric acid. Alternatively, it can be synthesized from bis(2-chloroethyl)ether in a reaction with ammonia, which also produces ammonium chloride as a byproduct .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2-Morpholinoethyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield morpholine N-oxide, while substitution reactions can produce a variety of substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Morpholinoethyl)morpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is used in the production of polymers, coatings, and other industrial materials.
Wirkmechanismus
The mechanism of action of 2-(2-Morpholinoethyl)morpholine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it can act as an inhibitor of enzymes such as monoamine oxidase, thereby affecting neurotransmitter levels in the brain. The compound’s effects are mediated through its binding to the active site of the enzyme, leading to inhibition of its activity .
Vergleich Mit ähnlichen Verbindungen
Morpholine: A simpler analog that lacks the additional ethyl group.
Piperidine: Another six-membered ring compound with similar properties but different reactivity due to the absence of an oxygen atom in the ring.
Pyrrolidine: A five-membered ring analog with different steric and electronic properties.
Uniqueness: 2-(2-Morpholinoethyl)morpholine is unique due to its dual morpholine ring structure, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where specific reactivity and stability are required .
Eigenschaften
Molekularformel |
C10H20N2O2 |
|---|---|
Molekulargewicht |
200.28 g/mol |
IUPAC-Name |
2-(2-morpholin-4-ylethyl)morpholine |
InChI |
InChI=1S/C10H20N2O2/c1(10-9-11-2-6-14-10)3-12-4-7-13-8-5-12/h10-11H,1-9H2 |
InChI-Schlüssel |
WBGIPCGGYWVRMP-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(CN1)CCN2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-((6-Amino-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13534028.png)
![1-[(2-Bromo-6-chlorophenyl)methyl]piperazine](/img/structure/B13534031.png)
![Methyl 4-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B13534041.png)


![[4,6-Dichloro-2-(difluoromethyl)pyridin-3-yl]methanol](/img/structure/B13534056.png)
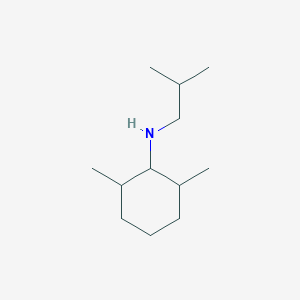

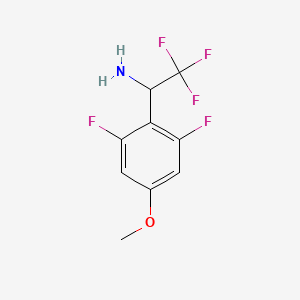
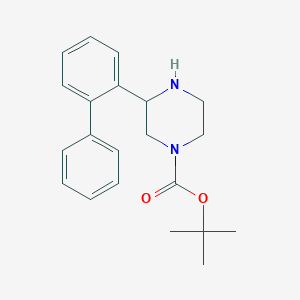
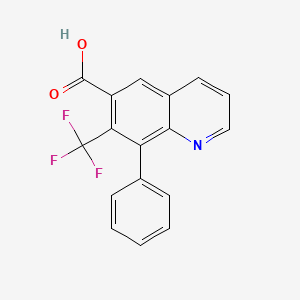
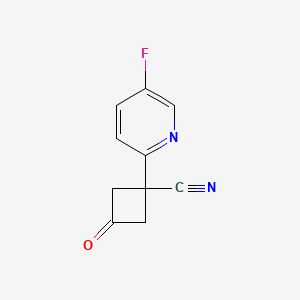
![1-[(2-Methoxy-3-pyridinyl)methyl]cyclopropanamine](/img/structure/B13534084.png)
